2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core. Its structure includes a 2-chloro-5-fluorobenzamide moiety linked via a methylene bridge to the 8-ethoxy-substituted triazolopyrazine ring. The ethoxy group at the 8-position and halogenated benzamide substituent are critical for its pharmacological profile, likely influencing target binding and metabolic stability .
Properties
IUPAC Name |
2-chloro-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O2/c1-2-24-15-13-21-20-12(22(13)6-5-18-15)8-19-14(23)10-7-9(17)3-4-11(10)16/h3-7H,2,8H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOULYRPSVRHSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(C=CC(=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyrazine Core: The triazolopyrazine core can be synthesized via a cyclization reaction involving appropriate precursors.
Introduction of Chloro and Fluorobenzamide Groups: The chloro and fluorobenzamide groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace the chloro or fluoro groups with other substituents. Common reagents for these reactions include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in the formation of azido or cyano derivatives.
Scientific Research Applications
2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent.
Biological Research: The compound can be used as a tool in biological studies to investigate cellular pathways and mechanisms.
Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to modulation of cellular pathways. For example, it may act as an inhibitor of c-Met kinase, a target involved in cancer cell proliferation and survival . By binding to the active site of the enzyme, the compound can prevent substrate binding and subsequent enzymatic activity, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Scaffold Variations
The triazolopyrazine/triazolopyridine core distinguishes this compound from analogs. For example:
- Triazolopyridine Derivatives: 2-Ethoxy-N-{[7-(3-Methyl-1,2,4-Oxadiazol-5-yl)[1,2,4]Triazolo[4,3-a]Pyridin-3-yl]Methyl}Benzamide () replaces the pyrazine ring with pyridine and introduces a 3-methyl-oxadiazole substituent. 3-Fluoro-4-Methoxy Analogs () feature a fluorinated benzamide and methoxy group, which may enhance membrane permeability compared to the ethoxy group in the target compound .
- Triazolooxazinone Hybrids: Compounds like N-(2-Chlor-5-Fluorophenyl)-5-Fluor-4-(3-Oxo-5,6-Dihydro-3H-[1,2,4]Triazolo[3,4-c][1,4]Oxazin-2(8H)-yl)Benzamide () integrate oxazinone rings, introducing additional hydrogen-bond acceptors. This could improve solubility but may reduce blood-brain barrier penetration compared to the simpler triazolopyrazine scaffold .
Substituent Effects
- Ethoxy vs. Trifluoropropoxy Groups :
- Halogenation Patterns :
Pharmacological Implications
While direct activity data are absent, structural trends suggest:
- Target Selectivity : The ethoxy group may favor interactions with hydrophilic pockets (e.g., in kinases), whereas bulkier substituents (e.g., cyclohexylethoxy in ) could target hydrophobic domains .
Key Differences from Analogs :
Critical Analysis of Evidence Limitations
- Pharmacological Data Gap: No direct activity or toxicity data for the target compound are provided, limiting mechanistic insights.
- Patent-Centric Evidence : Most sources () focus on synthetic routes rather than comparative bioactivity, necessitating extrapolation from structural trends.
Biological Activity
2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 270.71 g/mol. The presence of the triazole and benzamide moieties contributes to its diverse biological effects.
Structural Formula
Target Enzymes and Pathways
The biological activity of 2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide is primarily attributed to its interaction with various enzymes and pathways:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds with similar structures have been identified as inhibitors of CDK2/cyclin A2 complexes, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
- Interference with Folate Synthesis : The sulfonamide group in benzamides can mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of bacterial folate synthesis. This mechanism is particularly relevant for antimicrobial activity.
- Cytochrome P450 Inhibition : The triazole moiety is known to inhibit cytochrome P450 enzymes involved in drug metabolism, potentially leading to increased bioavailability of co-administered drugs.
Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives with similar structural features showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Mechanism : By inhibiting folate synthesis through the sulfonamide mechanism, it effectively reduces bacterial growth. This has been observed in vitro against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are linked to its ability to modulate inflammatory pathways:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .
- Case Studies : Various preclinical studies have indicated that triazole derivatives can significantly reduce inflammation in animal models of arthritis and colitis .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2-chloro-N-(8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamide | Anticancer, Antimicrobial | CDK inhibition, Folate synthesis interference |
| Fluconazole | Antifungal | Inhibition of fungal cytochrome P450 |
| Voriconazole | Antifungal | Inhibition of fungal cytochrome P450 |
Pharmacokinetics
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic properties for similar compounds:
- Absorption : High permeability across biological membranes.
- Metabolism : Predominantly hepatic metabolism with potential for drug-drug interactions due to cytochrome P450 inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
